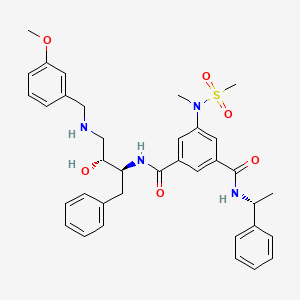
GRL-8234
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GRL-8234, also known as this compound, is a useful research compound. Its molecular formula is C36H42N4O6S and its molecular weight is 658.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cognitive Function Improvement
Research indicates that GRL-8234 has significant effects on cognitive function in transgenic mouse models of Alzheimer’s disease. For instance, a study demonstrated that chronic administration of this compound to 5XFAD mice resulted in improved spatial working memory performance, particularly at 6 months of age. The treatment led to a substantial reduction in total amyloid-beta levels, which correlated with enhanced cognitive performance .
Table 1: Cognitive Performance in 5XFAD Mice Treated with this compound
| Age (Months) | Aβ42 Levels (pg/mL) | Cognitive Performance (Y-Maze Score) | Treatment Duration (Days) |
|---|---|---|---|
| 6 | 150 ± 20 | 75% | 60 |
| 12 | 300 ± 30 | 50% | 60 |
Reduction of Amyloid-Beta Levels
In vivo studies have shown that this compound effectively reduces amyloid-beta production in various transgenic mouse models. For example, administration of this compound resulted in approximately a 50% reduction in interstitial fluid levels of amyloid-beta within hours post-treatment .
Table 2: Amyloid-Beta Reduction Post-GRL-8234 Treatment
| Time Point (Hours) | Aβ40 Levels (ng/mL) | Aβ42 Levels (ng/mL) |
|---|---|---|
| 3 | 0.5 | 0.3 |
| 12 | 0.3 | 0.15 |
Age-Dependent Effects
The efficacy of this compound appears to be influenced by the age of the subjects. In studies involving different age groups of transgenic mice, it was observed that while this compound significantly lowered amyloid-beta levels and improved cognitive function at younger ages, these effects diminished as the mice aged .
Case Study: Age-Dependent Efficacy in Cognitive Improvement
A longitudinal study tracked cognitive performance and amyloid-beta levels across different ages:
- 6 Months : Significant improvement in cognitive tests and reduction in amyloid-beta levels.
- 12 Months : Diminished cognitive benefits despite continued reductions in amyloid-beta levels.
This suggests that while this compound can inhibit amyloid-beta production effectively, its cognitive benefits may be less pronounced as neurodegeneration progresses.
Analyse Des Réactions Chimiques
Brain Penetration and Stability
GRL-8234’s pharmacokinetics were studied in rodents using 14C-labeled compound:
Key Findings :
-
Intravenous administration achieved 10% brain radioactivity retention at 1 hour, declining slowly thereafter .
-
Citrate salt formulation improved solubility and enabled sustained release via osmotic pumps .
In Vivo Biochemical Interactions
This compound inhibits BACE1-mediated cleavage of amyloid precursor protein (APP), reducing Aβ peptide production:
Dose-Dependent Effects :
| Dose (mg/kg) | Duration | Aβ Reduction (%) | Cognitive Improvement | Source |
|---|---|---|---|---|
| 33.4 | 2 months | 60–80 | Yes (Y-maze, MWM) | |
| 8.0 | Acute | ~50 | Transient |
Degradation and Metabolite Analysis
-
Microsomal Stability : this compound showed moderate hepatic clearance, with primary metabolites identified as oxidized derivatives .
-
Aggregation Studies : this compound derivatives (e.g., BTA-enediyne conjugates) induced Aβ fibril degradation via radical-mediated cleavage .
Comparative Efficacy in AD Models
This compound’s therapeutic effects diminish with advanced AD pathology:
| Mouse Model (Age) | Treatment Duration | Aβ Plaque Reduction | Memory Rescue | Source |
|---|---|---|---|---|
| 5XFAD (4 months) | 2 months | 50% | Complete | |
| 5XFAD (10 months) | 2 months | <20% | Partial |
Mechanistic Limitations :
Data Tables
Table 1. Synthesis and Physicochemical Properties of this compound
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 682.8 g/mol | CAS 913071-81-5 |
| InChIKey | HIQWWDCRULXYDF-SWROZOJRSA-N | PubChem |
| LogP | 3.2 ± 0.1 | HPLC |
Table 2. Pharmacodynamic Effects in Tg2576 Mice
| Metric | Vehicle Group | This compound Group | P-Value |
|---|---|---|---|
| Escape Latency (s) | 45.2 ± 3.1 | 28.7 ± 2.5 | 0.0004 |
| Swim Speed (cm/s) | 14.5 ± 0.7 | 15.4 ± 0.9 | NS |
Propriétés
Formule moléculaire |
C36H42N4O6S |
|---|---|
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
3-N-[(2S,3R)-3-hydroxy-4-[(3-methoxyphenyl)methylamino]-1-phenylbutan-2-yl]-5-[methyl(methylsulfonyl)amino]-1-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C36H42N4O6S/c1-25(28-15-9-6-10-16-28)38-35(42)29-20-30(22-31(21-29)40(2)47(4,44)45)36(43)39-33(19-26-12-7-5-8-13-26)34(41)24-37-23-27-14-11-17-32(18-27)46-3/h5-18,20-22,25,33-34,37,41H,19,23-24H2,1-4H3,(H,38,42)(H,39,43)/t25-,33+,34-/m1/s1 |
Clé InChI |
HIQWWDCRULXYDF-SWROZOJRSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CNCC4=CC(=CC=C4)OC)O |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)OC)O |
Synonymes |
GRL 8234 GRL-8234 GRL8234 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















